N-Nitroso Guvacoline-d4 (major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

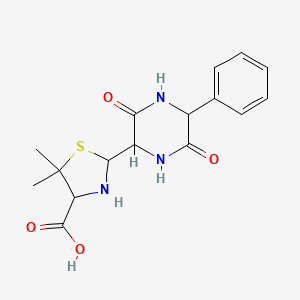

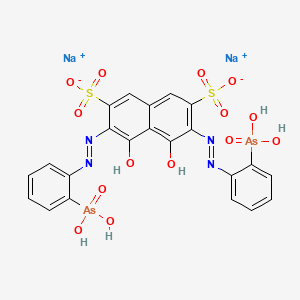

N-Nitroso Guvacoline-d4 (major) is a compound with the molecular formula C7H10N2O3 . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Synthesis Analysis

The synthesis of N-nitroso compounds, including N-Nitroso Guvacoline-d4, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers a broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields .Molecular Structure Analysis

The molecular structure of N-Nitroso Guvacoline-d4 (major) is represented by the molecular formula C7H10N2O3 . The compound has a molecular weight of 174.19 g/mol . The IUPAC name for this compound is methyl 3,3,6,6-tetradeuterio-1-nitroso-2 H -pyridine-5-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Nitroso Guvacoline-d4 (major) include a molecular weight of 174.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . The compound has a topological polar surface area of 59 Ų and a complexity of 225 .Aplicaciones Científicas De Investigación

Toxicity Prediction and Risk Assessment

The acute oral toxicity of N-Nitroso compounds can be predicted using quantitative structure-activity relationship (QSAR) models. These models help in understanding the toxicity mechanism of these compounds in vivo, which is crucial for assessing the potential risk to mammals .

Dietary Intake and Cancer Correlation

Research has shown that the intake of N-Nitroso compounds is associated with an increased risk of gastrointestinal cancers. Systematic reviews and meta-analyses have been conducted to investigate the links between these compounds in food and water and the risk of various cancers .

Environmental Carcinogen Identification

N-Nitroso compounds are recognized as environmental carcinogens found in various sources such as food, drinking water, and cigarette smoke. Identifying and quantifying these compounds is essential for environmental health studies and for establishing regulatory standards .

Drug Safety and Stability

Studies on N-Nitroso compounds contribute to the pharmaceutical industry by identifying physiologically acceptable chemicals that could be added to drugs to prevent N-nitrosation during manufacture and storage, ensuring drug safety and stability .

Mechanistic Toxicology

Understanding the molecular mechanisms of toxicity of N-Nitroso compounds is vital for toxicology. Research in this area can lead to the development of antidotes and preventive measures against the toxic effects of these compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso Guvacoline-d4 (major) can be achieved through the reaction of Guvacoline-d4 with nitrous acid.", "Starting Materials": ["Guvacoline-d4", "Nitrous acid", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Water"], "Reaction": ["1. Dissolve Guvacoline-d4 in acetic acid to form a solution.", "2. Add sodium nitrite to the solution and stir until dissolved.", "3. Slowly add the solution to a mixture of acetic acid and water while maintaining a temperature of 0-5°C.", "4. Stir the mixture for 30 minutes.", "5. Add sodium acetate to the mixture and stir for an additional 30 minutes.", "6. Extract the resulting mixture with ethyl acetate.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Evaporate the solvent under reduced pressure to obtain N-Nitroso Guvacoline-d4 (major) as a yellow oil."] } | |

Número CAS |

1330277-21-8 |

Nombre del producto |

N-Nitroso Guvacoline-d4 (major) |

Fórmula molecular |

C₇H₆D₄N₂O₃ |

Peso molecular |

174.19 |

Sinónimos |

1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)